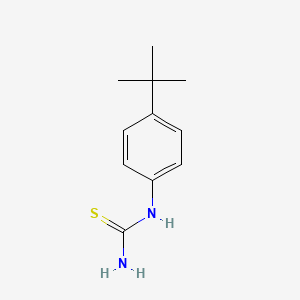
(4-Tert-butylphenyl)thiourea
Vue d'ensemble
Description
(4-Tert-butylphenyl)thiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the nitrogen atom also bonded to a phenyl group substituted with a tert-butyl group. Thioureas are known for their wide range of applications, including their use in organic synthesis, medicinal chemistry, and as ligands in coordination chemistry.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of amines with thiocarbonyl compounds. In the context of (4-Tert-butylphenyl)thiourea, the synthesis could potentially involve the reaction of tert-butylphenyl amine with a thiocarbonyl source. For example, the synthesis of thiochroman-4-ones, which are structurally related to thioureas, has been reported to occur via the reaction of thiophenols with 3-methylbut-2-enoic acid in the presence of methane sulphonic acid, leading to tert-butylation of the aromatic ring . This suggests that similar conditions could be used to introduce the tert-butyl group onto the phenyl ring in the synthesis of (4-Tert-butylphenyl)thiourea.
Molecular Structure Analysis
The molecular structure of thiourea derivatives can be complex, with the potential for intramolecular and intermolecular hydrogen bonding. For instance, the crystal structure of a related thiourea compound showed intramolecular hydrogen bonds between the carbonyl and amidogen groups, as well as intermolecular interactions . These hydrogen bonding interactions are crucial for the stability and reactivity of thiourea compounds.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions, often acting as catalysts or ligands. For example, primary amine-thioureas based on tert-butyl esters of natural amino acids have been synthesized and shown to catalyze Michael additions with high enantioselectivity . This indicates that (4-Tert-butylphenyl)thiourea could also exhibit catalytic activity in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be influenced by the presence of substituents on the phenyl ring. For instance, the introduction of tert-butyl groups can increase the steric bulk and affect the solubility and melting point of the compound. The bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex, a related compound, was characterized by various spectroscopic techniques, indicating that such complexes can have distinct absorption properties and potentially enhanced activity due to effective permeability .
Applications De Recherche Scientifique
Metal Complexes and Biological Activities : (4-Tert-butylphenyl)thiourea has been utilized in synthesizing metal complexes, such as with zinc, cadmium, and mercury. These complexes have shown promise in antioxidant and enzyme inhibition studies. For example, compounds containing tert-butylphenylthiourea demonstrated significant antioxidant potentials and enzyme inhibition capabilities (Rahman et al., 2020).
Potential Anticancer Applications : Research indicates the potential of tert-butylphenylthiourea derivatives in anticancer treatments. A study on a bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex highlighted its interactions with the ribonucleotide reductase enzyme, suggesting its potential as an anticancer agent (Ruswanto et al., 2021).
Insecticidal and Acaricidal Activities : Thiourea derivatives like N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea (diafenthiuron) have been shown to possess high insecticidal and acaricidal activity. This has led to the development of procedures for the radiosynthesis of these compounds for further study (Knox et al., 1992).
Catalysis in Organic Reactions : The use of cyclic thiourea, including derivatives with tert-butyl groups, has been explored in catalyzing Hiyama cross-coupling reactions. These compounds have shown efficiency in moderate to excellent yields, offering new avenues for chemical transformations (Wu et al., 2008).
Enzyme Inhibition and Mercury Sensing : Unsymmetrical thiourea derivatives, including tert-butylphenylthiourea, have been investigated for their anti-cholinesterase activity and potential as probes for detecting toxic metals like mercury (Rahman et al., 2021).
Safety And Hazards
The safety information for “(4-Tert-butylphenyl)thiourea” includes several hazard statements such as H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, and not breathing in dust, vapor, mist, or gas .
Orientations Futures
Propriétés
IUPAC Name |
(4-tert-butylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-11(2,3)8-4-6-9(7-5-8)13-10(12)14/h4-7H,1-3H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQMIFDISMKPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377560 | |
| Record name | (4-tert-butylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)thiourea | |
CAS RN |
65259-90-7 | |
| Record name | (4-tert-butylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-TERT.-BUTYLPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




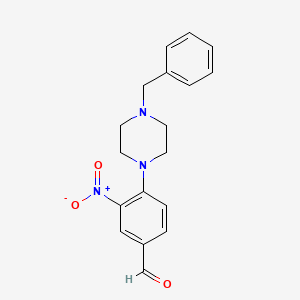
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

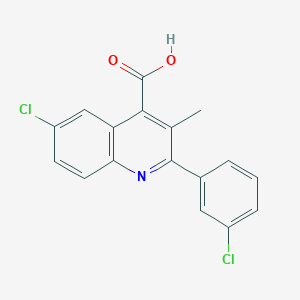
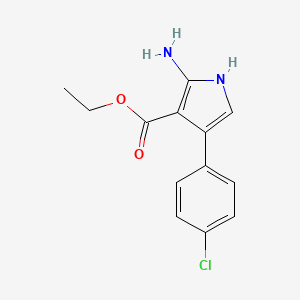
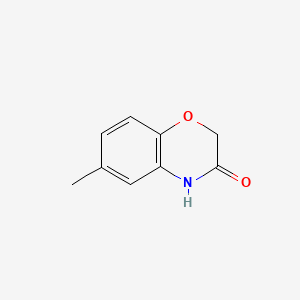
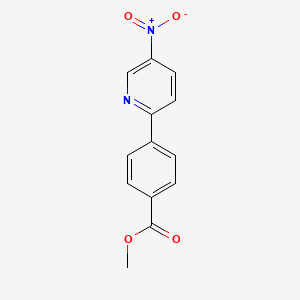
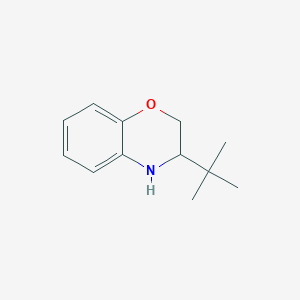
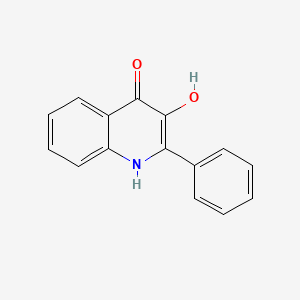
![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline](/img/structure/B1333060.png)
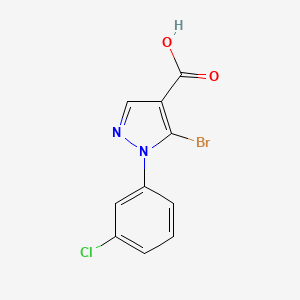
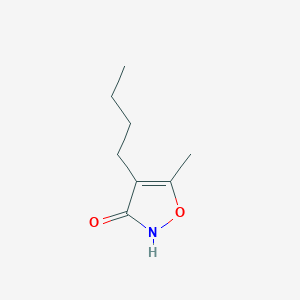
![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1333068.png)